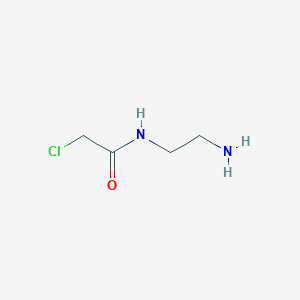

N-(2-aminoethyl)-2-chloroacetamide

Description

Significance of Chloroacetamide Scaffolds in Synthetic Chemistry and Chemical Biology

The chloroacetamide group is a prominent electrophilic warhead used in the design of covalent inhibitors. Its reactivity towards nucleophilic residues on proteins, such as cysteine, allows for the formation of stable, irreversible bonds with biological targets. This property is particularly exploited in chemical biology and medicinal chemistry to develop potent and specific enzyme inhibitors and to probe protein function.

Chloroacetamide scaffolds are integral to the synthesis of a wide array of biologically active compounds. myskinrecipes.com They serve as key intermediates in the production of pharmaceuticals, agrochemicals like herbicides and pesticides, and other fine chemicals. myskinrecipes.comijpsr.info The ease with which the chlorine atom can be displaced by various nucleophiles (e.g., from amines, thiols, or alcohols) allows for extensive chemical modifications and the construction of diverse molecular architectures, including heterocyclic compounds. researchgate.net

In the field of chemical biology, chloroacetamide-based fragments are utilized in screening libraries to identify new scaffolds for covalent inhibitors of challenging protein-protein interactions. cymitquimica.comnih.gov For instance, a library of chloroacetamide electrophiles was screened to discover new molecules that could bind to the palmitate pocket of TEADs (Transcriptional Enhanced Associate Domains) and disrupt their interaction with the co-activator YAP1, a key player in the Hippo signaling pathway. cymitquimica.comnih.gov This approach has led to the identification of novel starting points for the development of therapeutics. cymitquimica.comnih.gov

Historical Context of N-(2-Aminoethyl)-2-chloroacetamide in Academic Synthesis

The synthesis of N-substituted chloroacetamides is a well-established process in organic chemistry. researchgate.net The preparation of this compound, often in its hydrochloride salt form for improved stability, typically involves the acylation of ethylenediamine (B42938) with chloroacetyl chloride.

The standard laboratory synthesis proceeds via the nucleophilic acyl substitution mechanism. Ethylenediamine, with its two primary amine groups, acts as the nucleophile. One of the amino groups attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the displacement of the chloride leaving group and the formation of the amide bond. To favor the desired mono-acylated product and prevent the formation of the bis-acylated byproduct, N1-{2-[(2-chloroacetyl)amino]ethyl}-2-chloroacetamide, the reaction conditions must be carefully controlled. cymitquimica.com This is typically achieved by using an excess of ethylenediamine or by slow, controlled addition of chloroacetyl chloride at low temperatures (0–5°C). A base, such as triethylamine (B128534), is often used to scavenge the hydrochloric acid generated during the reaction. researchgate.net The final product is then typically isolated and purified as its hydrochloride salt.

Overview of Research Trajectories for this compound

The unique bifunctional nature of this compound has paved the way for its use in several distinct areas of research.

Pharmaceutical and Medicinal Chemistry: This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. myskinrecipes.com It is particularly noted for its utility in the development of drugs targeting neurological disorders, where it contributes to the formation of molecules that interact with neurotransmitter systems. myskinrecipes.com The chloroacetamide moiety can be used to covalently target specific enzymes, and the aminoethyl group can be modified to modulate properties like solubility and cell permeability. For example, analogues of N-(2-aminoethyl)benzamide have been synthesized and evaluated as potent inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov

Peptide and Covalent Inhibitor Chemistry: The reactive chloroacetamide group makes this compound a valuable building block in peptide chemistry. myskinrecipes.com It can be used to modify amino acids or peptides, introducing a reactive handle for bioconjugation or for the design of covalent peptide-based inhibitors. myskinrecipes.comnih.gov For instance, chloroacetamide-based warheads have been incorporated into peptide scaffolds to create potent covalent inhibitors of viral proteases, such as the 3C-like protease (3CLpro) of SARS-CoV-2. nih.gov

Polymer Chemistry: this compound can function as a monomer in polymerization reactions. The presence of both an amine and a reactive halide allows for its incorporation into various polymer backbones, leading to functional materials with potential applications in areas such as drug delivery and biocatalysis. ontosight.ai The amino groups can provide sites for further functionalization or can influence the polymer's physical properties, such as its solubility and charge. ontosight.ai

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C4H9ClN2O |

| Molecular Weight | 136.58 g/mol |

| CAS Number | 1247428-43-8 |

| Synthesis Parameter | Details |

| Reactants | Ethylenediamine, Chloroacetyl chloride |

| Reaction Type | Nucleophilic Acyl Substitution |

| Key Conditions | Controlled low temperature (0-5°C) |

| Common Byproduct | N1-{2-[(2-chloroacetyl)amino]ethyl}-2-chloroacetamide |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClN2O/c5-3-4(8)7-2-1-6/h1-3,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSKBAUEMISASN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CCl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of N 2 Aminoethyl 2 Chloroacetamide

Fundamental Reaction Mechanisms

The reactivity of N-(2-aminoethyl)-2-chloroacetamide is dominated by the interplay between its chloroacetamide and aminoethyl moieties. These functional groups are the primary sites for nucleophilic substitution, oxidation-reduction, and condensation reactions.

Nucleophilic Substitution Reactions of the Chlorine Atom

The carbon-chlorine bond in the chloroacetamide group is highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, making the carbon atom electrophilic and the chlorine atom a good leaving group. This facilitates bimolecular nucleophilic substitution (SN2) reactions. The general reactivity of 2-chloroacetamide (B119443) derivatives is characterized by the facile replacement of the chlorine atom by a range of nucleophiles. researchgate.netresearchgate.net

This compound readily reacts with various nucleophiles, leading to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. researchgate.net

Oxygen Nucleophiles: In the presence of oxygen-based nucleophiles such as hydroxides, alkoxides, or phenoxides, this compound undergoes substitution to yield the corresponding hydroxy-, alkoxy-, or aryloxy-acetamide derivatives. For instance, reaction with pyridin-3-ol derivatives in the presence of a base results in the alkylation of the hydroxyl group. researchgate.net

Nitrogen Nucleophiles: The compound's chlorine atom is readily displaced by nitrogen nucleophiles. These can include external amines or nitrogen-containing heterocycles. researchgate.netresearchgate.net The primary amino group within the this compound molecule itself can also act as an internal nucleophile, leading to cyclization, which is discussed in section 3.2.1. When reacting with external amines, careful control of reaction conditions is often necessary to prevent multiple alkylations, a common issue when using simple amines like ammonia (B1221849). youtube.com

Sulfur Nucleophiles: Sulfur nucleophiles, known for their high nucleophilicity ("softness"), react efficiently with chloroacetamides. youtube.com A prominent example is the reaction with the thiol group of cysteine residues in peptides, where the chloroacetamide acts as an alkylating agent, forming a stable thioether linkage. nih.govnih.gov This specific reactivity is widely used in bioconjugation chemistry. Reactions with other sulfur nucleophiles, such as thiols or thiophenols, proceed similarly to produce the corresponding thioether derivatives.

The table below summarizes the products of these nucleophilic substitution reactions.

Table 1: Nucleophilic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Reagent | Product |

|---|---|---|---|

| Oxygen | Hydroxide (OH⁻) | This compound | N-(2-aminoethyl)-2-hydroxyacetamide |

| Nitrogen | Ammonia (NH₃) | This compound | N-(2-aminoethyl)-2-aminoacetamide |

| Sulfur | Cysteine (R-SH) | This compound | S-alkylated cysteine derivative |

Oxidation-Reduction Chemistry of the Amide and Chloroacetamide Moieties

The functional groups within this compound are susceptible to specific oxidation and reduction reactions, although detailed studies on this specific molecule are not widely documented. The reactivity can be inferred from the known chemistry of its constituent parts.

Reduction: The chloroacetamide moiety can undergo reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom, typically using reducing agents like catalytic hydrogenation or metal hydrides. The amide functional group itself is generally resistant to reduction but can be reduced to an amine under harsh conditions, for example, with powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation: The molecule lacks functional groups that are easily oxidized under standard conditions. The primary amine could be oxidized, but this often requires specific reagents to avoid side reactions. High-temperature decomposition of chloroacetamide is known to produce toxic fumes, including nitrogen oxides and chlorine, which implies oxidative degradation. nih.gov

Condensation Reactions

A condensation reaction is a type of organic reaction in which two molecules combine to form a larger molecule, together with the loss of a small molecule such as water. sci-hub.se The primary amino group of this compound can participate in condensation reactions with carbonyl compounds like aldehydes and ketones. This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form an imine (or Schiff base). This process is often catalyzed by acid. mdpi.com

The general scheme for the condensation of this compound with an aldehyde (R-CHO) is shown below:

Reaction Scheme: Condensation with an Aldehyde

Cyclization Reactions and Heterocycle Formation

The structure of this compound is ideally suited for intramolecular reactions, leading to the formation of stable heterocyclic rings.

Intramolecular Cyclization Pathways

The most significant intramolecular reaction of this compound is its cyclization to form piperazin-2-one (B30754). This reaction occurs via an intramolecular nucleophilic substitution. The terminal primary amino group acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. This SN2 reaction results in the displacement of the chloride ion and the formation of a six-membered ring. google.com

This type of cyclization is a well-established method for synthesizing piperazine (B1678402) derivatives. google.comresearchgate.net The process involves two key steps that, in the case of this compound, occur within the same molecule:

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom attacks the carbon atom bearing the chlorine.

Ring Closure: The chloride ion is expelled, and a new carbon-nitrogen bond is formed, completing the heterocyclic ring.

The reaction is typically promoted by a base, which deprotonates the primary amine, increasing its nucleophilicity.

Table 2: Intramolecular Cyclization Product

| Reactant | Conditions | Product |

|---|---|---|

| This compound | Base (e.g., NaHCO₃ or Et₃N) | Piperazin-2-one |

This intramolecular pathway is highly favored due to the formation of a thermodynamically stable, six-membered ring system, which is a common structural motif in many biologically active compounds.

Synthesis of Imidazole (B134444), Pyrrole (B145914), Thiazolidinone, and Thiophene (B33073) Systems

The chloroacetamide functional group is a key precursor for constructing various heterocyclic systems. The reactivity of the α-chloro position and the adjacent amide group facilitates cyclization reactions with appropriate reagents to form five-membered rings.

Imidazole and Pyrrole Systems: The synthesis of imidazole and pyrrole rings from chloroacetamide derivatives is a known strategy in heterocyclic chemistry. Generally, the reaction of N-substituted 2-chloroacetamides with a source of nitrogen and additional carbon atoms can lead to the formation of these heterocycles through nucleophilic substitution followed by intramolecular cyclization. researchgate.net For this compound, the presence of the terminal amino group offers a handle for building these systems, often by first reacting the amine and then utilizing the chloroacetamide part for cyclization, or vice-versa.

Thiazolidinone Systems: Thiazolidinones, particularly thiazolidin-4-ones, can be synthesized from N-substituted-2-chloroacetamides. researchgate.net A common method involves the reaction with a sulfur-containing nucleophile like ammonium (B1175870) thiocyanate. researchgate.net In the case of this compound, the terminal amino group can react with a thiocarbonyl compound, or the chloroacetamide moiety can react with a thioamide. For instance, the Hantzsch thiazole (B1198619) synthesis, a classic method, involves the condensation of an α-halocarbonyl compound with a thioamide. rsc.orgresearchgate.netorganic-chemistry.org While this compound is an amide rather than a ketone, its reactive C-Cl bond allows it to participate in similar condensation reactions to form the thiazole or thiazolidinone ring.

Thiophene Systems: The Gewald aminothiophene synthesis is a powerful multicomponent reaction for preparing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgarkat-usa.org While this compound is not a direct substrate for the classical Gewald reaction, the general reactivity of chloroacetamides is exploited in various thiophene syntheses. researchgate.net Modifications of the Gewald reaction or other synthetic routes can utilize the electrophilic carbon of the chloroacetamide as a building block for the thiophene ring. researchgate.net

Formation of Aziridine (B145994), N-Lactam, Piperazine, and Imidazolidine (B613845) Compounds

The dual functionality of this compound facilitates both intramolecular and intermolecular reactions to form various saturated nitrogen-containing heterocycles. arkat-usa.org

Aziridine: Aziridine synthesis often involves the intramolecular cyclization of 2-amino alcohols or their derivatives (Wenker synthesis) or from haloamines. arkat-usa.org While theoretically possible, the direct formation of a simple aziridine ring from this compound is less common than the formation of larger rings due to the length of the aminoethyl chain.

N-Lactam (Piperazin-2-one): The most favored intramolecular cyclization of this compound involves the nucleophilic attack of the terminal primary amino group on the electrophilic carbon bearing the chlorine atom. This 6-endo-trig cyclization results in the formation of a stable six-membered ring, yielding 1-(2-aminoethyl)piperazin-2-one, which is a cyclic N-lactam. This reaction is analogous to the well-established synthesis of piperazin-2-one from ethylenediamine (B42938) and chloroacetic acid esters. google.comevitachem.com

Piperazine: Piperazine derivatives can be formed through intermolecular reactions of this compound. For example, the reaction of two molecules of this compound can lead to dimerization, forming a diketopiperazine. Alternatively, reacting this compound with other amines can build substituted piperazine frameworks. The synthesis of N-aryl piperazines, for instance, can be achieved by reacting anilines with bis(2-chloroethyl)amine, highlighting a related pathway where a difunctional amine builds the piperazine ring. nih.govresearchgate.net

Imidazolidine: Imidazolidine rings are typically formed from the condensation of a 1,2-diamine with an aldehyde or ketone. While this compound contains a 1,2-diamine (ethylenediamine) backbone, its direct conversion to an imidazolidine would require reaction with a one-carbon electrophile at both nitrogen atoms, a process that competes with the more facile intramolecular cyclization to piperazinone.

Formation of Advanced Molecular Architectures

Beyond the synthesis of fundamental heterocycles, this compound serves as a scaffold for creating more complex and functionalized molecules.

N-Substituted Chloroacetamide Derivatives

The presence of a primary amino group in this compound makes it an ideal starting material for creating a diverse library of N-substituted derivatives. This terminal amine can be readily modified through reactions with a wide range of electrophiles, such as acyl chlorides, sulfonyl chlorides, isocyanates, and aldehydes (via reductive amination), without affecting the chloroacetamide moiety under controlled conditions. This allows for the systematic introduction of various functional groups, tuning the steric and electronic properties of the molecule for applications in medicinal chemistry and material science. researchgate.netnih.govijpsr.info The resulting derivatized compounds retain the reactive chloroacetamide "warhead," which can be used for subsequent covalent modification or cyclization reactions. researchgate.net

Amidoalkylation Reactions with Aromatic Substrates

Amidoalkylation is a significant synthetic method for forming a new carbon-carbon bond on an aromatic ring. umich.edu N-substituted chloroacetamides, particularly N-(1-hydroxyalkyl)-2-chloroacetamides, are effective amidoalkylating agents. arkat-usa.orgresearchgate.net These reagents, typically generated in situ from an amide, an aldehyde (like chloral), and a strong acid catalyst, react with electron-rich aromatic and heteroaromatic compounds to introduce an N-acylaminoalkyl group. umich.edu The reaction proceeds via an electrophilic aromatic substitution mechanism, where a highly reactive N-acyliminium ion is the key intermediate. This method provides a direct route to novel 2-chloro-N-(1-arylethyl)acetamides, which are valuable precursors for biologically active compounds and further heterocyclic syntheses. umich.eduresearchgate.net The reaction is generally selective for the para-position of activated aromatic rings.

| Aromatic Substrate | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|

| Toluene | 2.5 | 2-Chloro-N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]acetamide | 92 |

| Benzene | 3.0 | 2-Chloro-N-(2,2,2-trichloro-1-phenylethyl)acetamide | 87 |

| Phenol | 2.5 | 2-Chloro-N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]acetamide | 81 |

| Anisole | 2.5 | 2-Chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]acetamide | 92 |

| Naphthalene | 5.0 | 2-Chloro-N-(2,2,2-trichloro-1-(naphthalen-1-yl)ethyl)acetamide | 89 |

| 2-Chlorothiophene | 4.0 | 2-Chloro-N-[1-(5-chlorothiophen-2-yl)-2,2,2-trichloroethyl]acetamide | 85 |

Conjugation with Biomolecules via Click Chemistry (for azide (B81097) derivatives)

"Click chemistry" describes a class of reactions that are rapid, efficient, and highly specific, making them ideal for bioconjugation. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction, forming a stable 1,2,3-triazole ring from an azide and a terminal alkyne. sigmaaldrich.com

This compound can be readily converted into a click chemistry-compatible reagent. The process involves two main steps:

Azidation: The chlorine atom on the chloroacetamide moiety is displaced by an azide ion (N₃⁻) through a nucleophilic substitution reaction. This is typically achieved using sodium azide (NaN₃) in a suitable polar aprotic solvent, converting the chloroacetamide into the corresponding 2-azidoacetamide (B1653368) derivative.

Cycloaddition: The resulting azide-functionalized molecule can then be "clicked" onto a biomolecule (such as a protein, nucleic acid, or lipid) that has been pre-functionalized with a terminal alkyne. The reaction, catalyzed by a source of Cu(I), proceeds under mild, often aqueous conditions, to form a stable triazole linkage, covalently conjugating the aminoethyl-acetamide moiety to the biomolecule. nih.govnih.gov This strategy is widely used for labeling, tracking, and modifying biological macromolecules. nih.gov

Advanced Spectroscopic and Analytical Characterization in N 2 Aminoethyl 2 Chloroacetamide Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the precise arrangement of atoms within the N-(2-aminoethyl)-2-chloroacetamide molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is instrumental in identifying the different types of protons and their neighboring environments within the molecule. For this compound, characteristic chemical shifts are observed that confirm the presence of both the aminoethyl and chloroacetamide moieties. The protons of the aminoethyl group (CH₂NH₂) typically appear in the range of δ 2.7–3.1 ppm, while the protons of the chloroacetamide group (CH₂Cl) are found further downfield, between δ 4.0–4.2 ppm.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. For instance, in related chloroacetamide structures, the carbon of the chloro-substituted methylene (B1212753) group (Cl-CH₂) typically resonates at approximately δ 43.7 ppm, while the carbonyl carbon (C=O) appears significantly further downfield, often around δ 164-165 ppm. nih.gov

Table 1: Representative NMR Data for Chloroacetamide Structures

| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

| ¹H | CH₂NH₂ | 2.7–3.1 | |

| ¹H | CH₂Cl | 4.0–4.2 | |

| ¹³C | Cl-CH₂ | ~43.7 | nih.gov |

| ¹³C | C=O | ~164-165 | nih.gov |

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Electrospray ionization mass spectrometry (ESI-MS) is commonly employed for the analysis of this compound. This technique confirms the molecular ion peak, which for the protonated molecule of its hydrochloride salt, appears at an m/z of 173.04, corresponding to the molecular formula C₄H₁₀Cl₂N₂O. The fragmentation patterns observed in the mass spectrum can also provide further structural information.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.

Key expected FT-IR absorptions include:

N-H stretching: Primary amines (R-NH₂) typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. libretexts.org

C=O stretching: The carbonyl group of the amide (the "amide I" band) gives a strong absorption, typically in the range of 1630-1680 cm⁻¹.

N-H bending: The bending vibration of the N-H group in the amide (the "amide II" band) usually appears around 1550-1640 cm⁻¹.

C-N stretching: The stretching of the carbon-nitrogen bond is typically observed in the 1000-1350 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond stretch generally produces a band in the fingerprint region, between 600 and 800 cm⁻¹.

The presence and specific positions of these bands provide confirmatory evidence for the structure of this compound. researchgate.net

Table 2: Characteristic FT-IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretch | 3300-3500 |

| C=O (Amide) | Stretch | 1630-1680 |

| N-H (Amide) | Bend | 1550-1640 |

| C-N | Stretch | 1000-1350 |

| C-Cl | Stretch | 600-800 |

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in research samples.

High-Performance Liquid Chromatography (HPLC) in Research Sample Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. A common approach involves using a reverse-phase C18 column. The separation is achieved based on the differential partitioning of the compound and any impurities between the stationary phase (the C18 column) and a mobile phase, which typically consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com Detection is often carried out using a UV detector, for instance at a wavelength of 254 nm, allowing for the quantification of the compound and the determination of its purity, which is often expected to be greater than 98%. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly useful for the analysis of volatile and thermally stable related compounds and impurities that may be present in samples of this compound. biomedpharmajournal.orgrjptonline.org In GC-MS, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and detected. The resulting mass spectra can be compared with spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, to identify unknown compounds. nist.govresearchgate.net

Solid-Phase Extraction (SPE) Coupled with LC-MS/MS for Related Amino Acids

In the analysis of complex biological or environmental samples, the detection and quantification of amino acids related to or derived from this compound necessitates a robust analytical methodology. Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the required selectivity and sensitivity for this task. The primary challenge in amino acid analysis is their high polarity and the complexity of the sample matrix.

SPE serves as a critical sample preparation step to isolate amino acids from interfering matrix components and to concentrate the analytes prior to instrumental analysis. For amino acid analysis, a common approach involves derivatization to enhance the chromatographic retention on reversed-phase columns and to improve ionization efficiency for mass spectrometry. A widely used derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which reacts with primary and secondary amino groups. nih.gov The resulting Fmoc-amino acid derivatives can be efficiently purified from the reaction mixture using SPE. nih.gov

Following extraction and derivatization, LC-MS/MS is employed for separation and detection. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that can separate underivatized amino acids, though often with different sensitivity profiles compared to derivatization methods. researchgate.net Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode allows for highly specific and sensitive quantification. In MRM, a specific precursor ion of the target analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This process drastically reduces chemical noise and enhances selectivity. nih.gov For instance, a method could be developed to detect potential amino acid conjugates or metabolites of this compound by identifying specific MRM transitions.

The table below outlines the key parameters for a typical SPE-LC-MS/MS method for amino acid analysis.

| Parameter | Description | Example |

| Sample Pre-treatment | Derivatization of amino acids. | Reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). nih.gov |

| SPE Sorbent | Polymeric reversed-phase or ion-exchange resin. | HR-X resin for purification of Fmoc-derivatives. nih.gov |

| LC Column | Reversed-phase C18 or HILIC. | apHera™ NH2 ion-exchange column for underivatized compounds. sigmaaldrich.com |

| Mobile Phase | Gradient elution with aqueous and organic phases. | Water with ammonium (B1175870) carbonate and an organic modifier. sigmaaldrich.com |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for Fmoc-derivatives. | ESI-MS(-). sigmaaldrich.com |

| MS Detection Mode | Multiple Reaction Monitoring (MRM). | Monitoring of specific precursor-to-product ion transitions for each amino acid. nih.gov |

| Internal Standard | A non-native amino acid or isotopically labeled standard. | L-norvaline or deuterated amino acids. nih.gov |

Advanced Characterization Techniques for Novel Derivatives (Conceptual)

The synthesis of novel compounds derived from this compound requires definitive structural confirmation. Advanced analytical techniques are essential for unambiguously determining the chemical structure, purity, and composition of these new chemical entities.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a novel, chiral derivative of this compound, this technique can provide an unequivocal determination of its absolute configuration (the R/S designation at stereocenters) and reveal its preferred conformation in the solid state.

The process involves growing a high-quality single crystal of the compound, which can be a significant challenge. Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. This reveals critical structural information, including bond lengths, bond angles, and torsional angles. Furthermore, the analysis shows how the molecules pack together in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding. While no crystallographic data for this compound itself is publicly available, the technique has been successfully applied to other chloroacetamide derivatives to confirm their structure. researchgate.net

The table below summarizes the type of data obtained from a successful X-ray crystallographic analysis.

| Data Point | Significance |

| Unit Cell Parameters | Defines the dimensions and angles of the basic repeating unit of the crystal. |

| Space Group | Describes the symmetry elements of the crystal lattice. |

| Atomic Coordinates | Provides the precise x, y, z position of every atom in the molecule. |

| Bond Lengths & Angles | Confirms the covalent structure and identifies any unusual geometric features. |

| Torsional Angles | Defines the conformation of the molecule in the solid state. |

| Absolute Configuration | Unambiguously determines the stereochemistry at chiral centers (e.g., R/S). |

| Intermolecular Interactions | Reveals hydrogen bonds, van der Waals forces, and other interactions governing crystal packing. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and heteroatoms like chlorine) in a sample. myskinrecipes.com This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula of the newly synthesized derivative. A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical formula and is a crucial indicator of its purity.

The analysis is typically performed using a combustion-based automated analyzer. A small, precisely weighed amount of the sample is combusted at high temperature, converting the elements into simple gases (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified by a detector. For halogen-containing compounds like chloroacetamide derivatives, specific methods are used for chlorine quantification. Regulatory standards and good scientific practice typically require the experimental values to be within ±0.4% of the theoretical values to be considered a match.

The following table provides a conceptual example of elemental analysis data for a hypothetical derivative, "this compound-Derivative X" with a proposed formula of C₁₀H₁₅ClN₂O₂.

| Element | Theoretical % | Experimental % | Difference % |

| Carbon (C) | 51.61 | 51.55 | -0.06 |

| Hydrogen (H) | 6.49 | 6.52 | +0.03 |

| Nitrogen (N) | 12.04 | 12.08 | +0.04 |

| Chlorine (Cl) | 15.23 | 15.19 | -0.04 |

Applications of N 2 Aminoethyl 2 Chloroacetamide in Chemical and Biochemical Research

Utilization as a Building Block in Complex Organic Synthesis

The dual reactivity of N-(2-aminoethyl)-2-chloroacetamide makes it a highly useful intermediate in organic synthesis. The chloroacetyl group is an effective electrophile, susceptible to substitution by various nucleophiles, while the primary amine can participate in a wide range of reactions, such as amide bond formation. This allows for its incorporation into larger, more complex molecular architectures.

Precursor for Advanced Materials and Polymers

This compound serves as a functional monomer in the synthesis of advanced polymers and materials. Its ability to participate in polymerization reactions allows for the creation of polymers with tailored properties. The presence of the reactive chloroacetamide moiety within the polymer backbone or as a side chain enables post-polymerization modification, where other functional molecules can be covalently attached. This approach is utilized to develop materials for specialized applications, including drug delivery systems and advanced materials for electronics.

Intermediate in Agrochemical Development

The chloroacetamide functional group is a key component in a class of herbicides that function by inhibiting very-long-chain fatty acid elongases in plants. medchemexpress.com this compound serves as a key intermediate in the synthesis of various agrochemicals, contributing to the development of pesticides and herbicides designed to enhance crop protection. myskinrecipes.com The synthesis of N-aryl 2-chloroacetamides, a class of compounds known for their herbicidal activity, often involves the chloroacetylation of a corresponding amine. researchgate.net The reactivity of the chloroacetamide group allows for the construction of complex molecules that can target specific biological pathways in weeds. medchemexpress.comresearchgate.net

Synthesis of Novel Molecular Probes

The chloroacetamide group is an effective reactive moiety for creating molecular probes designed to study biomolecules. It can be incorporated into nucleotides and RNA to create reactive probes for investigating RNA-protein interactions. nih.govresearchgate.net For instance, researchers have synthesized chloroacetamide-linked 7-deaza-ATP, which can be incorporated into RNA strands using T7 RNA polymerase. nih.govresearchgate.net These modified RNA probes can then form stable covalent bonds with thiol-containing molecules or with cysteine and histidine residues in RNA-binding proteins. nih.gov This allows for the capture and identification of these proteins, providing insights into RNA biology and proteomics. nih.govresearchgate.net

Role in Chemical Biology and Proteomics Research

In chemical biology and proteomics, the targeted and covalent modification of proteins is a powerful strategy for understanding their function. The chloroacetamide group is a well-established sulfhydryl-reactive alkylating agent that covalently modifies reduced cysteine residues. thermofisher.com This property makes this compound and related compounds valuable tools for studying proteins in complex biological samples.

Probing Enzyme Mechanisms and Active Sites

The reactivity of this compound allows it to act as an activity-based probe to study enzyme mechanisms. By forming covalent bonds with specific amino acid residues, particularly nucleophilic residues like cysteine located within the active site of an enzyme, it can irreversibly inhibit the enzyme. nih.gov This targeted labeling allows researchers to identify active enzymes within a complex proteome and to map their catalytic sites. nih.gov While the chloroacetamide group targets the active site, the aminoethyl portion can be modified with reporter tags (like fluorophores or biotin) to facilitate the detection and isolation of the labeled enzymes. stanford.edu This strategy provides critical information on enzyme function, regulation, and involvement in biochemical pathways. nih.gov

| Application Area | Mechanism of Action | Key Research Findings | References |

|---|---|---|---|

| Active Site Mapping | Covalent modification of nucleophilic residues (e.g., Cysteine, Histidine) in the enzyme active site. | Enables identification of catalytic residues and characterization of enzyme function within complex proteomes. | nih.gov |

| Enzyme Inhibition Studies | Forms an irreversible covalent bond with the enzyme, leading to loss of activity. | Used to study the role of specific enzymes in biological pathways and as a basis for developing therapeutic inhibitors. |

Investigating Protein Interactions and Dynamics

This compound is employed to investigate interactions between proteins and other molecules, such as RNA. Its ability to form covalent cross-links provides a method to "capture" transient or weak interactions that might not be detectable by non-covalent methods. nih.gov In proteomics, chloroacetamide is used to alkylate cysteine residues after reduction, preventing the re-formation of disulfide bonds and ensuring proteins remain in a denatured state for analysis by mass spectrometry. thermofisher.com While effective, it is noted that chloroacetamide is less reactive than iodoacetamide, which can result in more specific modification of cysteine with fewer off-target reactions. thermofisher.com This specificity is crucial for accurately studying protein structures and interactions. nih.govresearchgate.net

| Technique | Purpose | Advantages/Considerations | References |

|---|---|---|---|

| Covalent Cross-Linking | To capture and identify RNA-protein or protein-protein interactions. | Allows for the study of weak or transient interactions; the chloroacetamide group reacts with Cysteine or Histidine residues. | nih.govresearchgate.net |

| Cysteine Alkylation | To block reduced cysteine residues, preventing disulfide bond reformation before mass spectrometry analysis. | More specific and stable in solution compared to iodoacetamide, leading to fewer off-target modifications. | thermofisher.com |

Selective Labeling of Proteins for Mass Spectrometry and Fluorescence Microscopy

The selective chemical labeling of proteins is a cornerstone of modern proteomics, enabling the elucidation of protein structure, function, and interactions. Covalent labeling with reagents that irreversibly modify specific amino acid side chains is a powerful technique for encoding structural information into a protein's mass, which can then be analyzed by mass spectrometry (MS). umass.edu Chloroacetamide-based reagents, including this compound, are valuable tools in this context due to their reactivity towards nucleophilic amino acid residues.

Chloroacetamides are sulfhydryl-reactive alkylating agents that are frequently used to block reduced cysteine residues in proteins for characterization and peptide mapping. thermofisher.com This modification involves the covalent addition of a carbamidomethyl group to the sulfhydryl of a reduced cysteine, which prevents the re-formation of disulfide bonds. thermofisher.com While similar in function to iodoacetamide, chloroacetamide is generally less reactive and more stable in solution. thermofisher.com This characteristic leads to more specific modification of cysteine residues with fewer off-target reactions with other amino acids such as lysine, methionine, histidine, aspartate, and glutamate. thermofisher.com The specificity of the labeling reaction is crucial for accurately mapping protein structures and interactions. nih.gov

The general workflow for covalent labeling with chloroacetamide for mass spectrometry analysis involves several key steps. Initially, the protein sample is denatured and the disulfide bonds are reduced, typically using an agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Following reduction, the protein is incubated with the chloroacetamide reagent to allow for the alkylation of the now-exposed cysteine residues. The labeled protein is then subjected to proteolytic digestion, breaking it down into smaller peptide fragments. These fragments are subsequently analyzed by mass spectrometry techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). nih.gov By comparing the mass-to-charge ratios of the resulting peptides to their predicted values, researchers can identify the specific amino acids that have been modified by the chloroacetamide label. nih.gov

While the primary application of this compound in this context is for mass spectrometry-based proteomics, its structural features also lend themselves to derivatization for other applications. The presence of a primary amino group provides a reactive handle for the attachment of fluorophores. By conjugating a fluorescent dye to the amino group of this compound, it is possible to create a fluorescent probe that can be used for selective protein labeling in fluorescence microscopy studies. This would allow for the visualization of protein localization and dynamics within cells.

Activity-Based Protein Profiling (ABPP) with Reactivity-Based Probes

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to identify and characterize active enzymes within complex biological systems. nih.gov This technique utilizes "activity-based probes" (ABPs), which are small molecules that typically consist of a reactive group, a linker, and a reporter tag (such as biotin (B1667282) or a fluorophore). nih.gov The reactive group is designed to covalently bind to the active site of a specific class of enzymes, allowing for their selective labeling and subsequent identification.

Chloroacetamide-containing compounds have emerged as effective reactivity-based probes in ABPP studies. Their electrophilic nature allows them to react with nucleophilic residues commonly found in the active sites of enzymes, such as cysteine. A notable example of a chloroacetamide-based probe is the compound CWR-J02. plos.org This molecule was identified from a screen of electrophilic compounds as a potent inhibitor of glutaredoxin-1 (Grx1), an enzyme with a highly reactive active-site cysteine. plos.org

The utility of CWR-J02 as an ABP was demonstrated through an affinity precipitation and mass spectrometry approach. The alkyne moiety within the CWR-J02 structure serves as a versatile linker that can be modified using click chemistry. plos.org Researchers were able to attach a biotin azide (B81097) reporter tag to CWR-J02 that had adducted to proteins within a cell lysate. plos.org The biotinylated proteins were then selectively isolated using streptavidin beads. Subsequent tandem mass spectrometry analysis of the captured proteins led to the identification of numerous CWR-J02-reactive proteins, including its primary target, Grx1, as well as other mediators of inflammatory signaling. plos.org This approach not only confirmed the interaction of CWR-J02 with Grx1 but also revealed a broader profile of its potential cellular targets, highlighting the power of ABPP in target discovery and understanding the off-target effects of small molecules. plos.org

The success of chloroacetamide-based probes like CWR-J02 in ABPP underscores the potential of this compound as a scaffold for the development of novel reactivity-based probes for studying various enzyme families. The inherent reactivity of the chloroacetamide group, combined with the ability to introduce different reporter tags via the aminoethyl side chain, makes it a versatile tool for chemical biologists.

Development of Enzyme Inhibitors for Research Purposes

Design and Synthesis of Chloroacetamide-Derived Inhibitors

The development of enzyme inhibitors is a critical aspect of chemical biology research, providing invaluable tools for probing enzyme function and dissecting complex biological pathways. Chloroacetamide derivatives, including this compound, represent a class of covalent inhibitors that are designed to irreversibly bind to their target enzymes, often by reacting with a nucleophilic residue in the active site.

The design of chloroacetamide-derived inhibitors typically leverages the electrophilic nature of the chloroacetyl group. This group is an effective "warhead" that can form a stable covalent bond with a nucleophilic amino acid, most commonly a cysteine residue, within the enzyme's active site. The general strategy involves creating a molecule that has a structural motif recognized by the target enzyme, thereby directing the chloroacetamide warhead to the active site for covalent modification.

The synthesis of this compound hydrochloride is a relatively straightforward process. The primary synthetic route involves the reaction of ethylenediamine (B42938) with 2-chloroacetyl chloride. In this reaction, the nucleophilic amino group of ethylenediamine attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride, leading to the formation of an amide bond and the displacement of the chloride ion. This reaction is typically carried out under controlled temperature conditions (e.g., 0-5°C) and in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid that is formed as a byproduct. Following the formation of this compound, the hydrochloride salt can be prepared by treating the compound with hydrochloric acid. This process yields a stable, crystalline solid that is suitable for use in further research applications.

The versatility of the this compound scaffold lies in the presence of the primary amino group, which can be readily modified to introduce different chemical moieties. This allows for the rational design of inhibitors with improved potency and selectivity for a target enzyme. For example, by attaching a known ligand for a particular enzyme to the amino group, a targeted covalent inhibitor can be synthesized that will specifically deliver the chloroacetamide warhead to the active site of that enzyme.

Inhibition Studies of Specific Enzymes (e.g., Glutaredoxin 1)

Glutaredoxin 1 (Grx1) is a crucial oxidoreductase enzyme that plays a key role in regulating cellular redox balance by catalyzing the reduction of S-glutathionylated proteins. plos.org Given its involvement in pro-inflammatory signaling, Grx1 has emerged as a potential therapeutic target for inflammatory diseases. plos.org

Recent research has identified a novel chloroacetamido compound, designated CWR-J02, as a potent inhibitor of Grx1. plos.org This compound was discovered through a screening of a library of electrophilic molecules and was found to effectively inhibit the activity of isolated Grx1. plos.org The inhibitory potency of CWR-J02 was quantified by determining its half-maximal inhibitory concentration (IC50), which was found to be 32 µM in the presence of 1 mM glutathione. plos.org

The mechanism of inhibition involves the covalent modification of the highly reactive cysteine residue (Cys-22) located in the active site of Grx1. plos.org Mass spectrometric analysis confirmed the preferential adduction of CWR-J02 to this specific cysteine residue. plos.org Furthermore, studies in a cellular context using the BV2 microglial cell line demonstrated that CWR-J02 could inhibit intracellular Grx1 activity with an IC50 value of 37 µM. plos.org

The inhibition of Grx1 by CWR-J02 was shown to have functional consequences. In the BV2 microglial cells, treatment with CWR-J02 led to a concentration-dependent decrease in the expression of inflammatory genes induced by lipopolysaccharide (LPS). plos.org This finding supports the hypothesis that inhibiting Grx1 can produce an anti-inflammatory effect. plos.org

The study of CWR-J02 as a Grx1 inhibitor highlights the potential of chloroacetamide-based compounds as effective tools for targeting specific enzymes. The covalent nature of the interaction between the chloroacetamide moiety and the active site cysteine of Grx1 leads to irreversible inhibition, making such compounds valuable for studying the physiological roles of their target enzymes.

Applications in Cellular Process and Signaling Pathway Studies (Non-Clinical Focus)

Modulation of Receptor and Enzyme Activity in Cellular Models

This compound and its derivatives are valuable tools for investigating cellular processes and signaling pathways in non-clinical research settings. The ability of these compounds to covalently modify proteins allows for the modulation of receptor and enzyme activity in cellular models, providing insights into their physiological roles.

The chloroacetamide moiety acts as a reactive group that can form covalent bonds with nucleophilic residues, such as cysteine, on proteins and enzymes. This interaction can lead to an alteration of the protein's function, either by inhibiting its activity or by otherwise modifying its signaling output. This makes chloroacetamide-based compounds useful for studying a wide range of biochemical pathways. myskinrecipes.com

One area of research where this compound hydrochloride has shown utility is in the study of the nervous system. It has been employed in the development of compounds that target and interact with neurotransmitter systems. myskinrecipes.com By modulating the activity of enzymes involved in neurotransmitter metabolism, researchers can probe the mechanisms underlying neuronal signaling and explore the potential for therapeutic intervention in neurological disorders. myskinrecipes.com

The application of this compound in cellular models is not limited to the nervous system. The fundamental reactivity of the chloroacetamide group makes it a versatile tool for targeting a variety of enzymes and receptors in different cell types. For example, the chloroacetamido compound CWR-J02 has been shown to modulate inflammatory signaling pathways in microglial cells by inhibiting glutaredoxin-1 and other pro-inflammatory mediators. plos.org This demonstrates the potential of chloroacetamide-based compounds to dissect complex signaling cascades and identify key regulatory nodes.

The use of this compound and its derivatives in cellular models provides a powerful approach for functional proteomics. By observing the phenotypic effects of modulating the activity of specific proteins, researchers can gain a deeper understanding of their roles in cellular physiology and disease.

Environmental Fate and Microbial Biotransformation Studies of Chloroacetamide Compounds

Biodegradation Pathways in Microbial Systems

Microorganisms have evolved diverse strategies to utilize chloroacetamide compounds as a source of carbon and energy or to detoxify their environment. These degradation pathways are broadly categorized by the type of microorganism and the prevailing environmental conditions, such as the presence or absence of oxygen.

Bacteria are key players in the breakdown of chloroacetamide herbicides in both soil and aquatic environments. The degradation mechanisms can differ significantly between aerobic and anaerobic conditions.

Under aerobic conditions , bacteria typically initiate the degradation of chloroacetamide herbicides through N/C-dealkylation reactions. researchgate.net This initial step is often followed by the hydroxylation of the aromatic ring and subsequent cleavage of the ring structure. researchgate.net A variety of bacterial strains have been identified as effective degraders of chloroacetamide herbicides, including species of Acinetobacter, Bacillus, Pseudomonas, and Sphingobium. researchgate.net

In anaerobic environments , such as submerged soils and sediments, a different primary degradation mechanism is observed. nih.govnih.gov Here, reductive dechlorination is often the initial and critical step in the breakdown of chloroacetamides. researchgate.netacs.orgnih.gov For instance, the sulfate-reducing bacterium Cupidesulfovibrio sp. SRB-5 has been shown to degrade acetochlor (B104951) by first reducing sulfate (B86663) to sulfide, which then attacks the C-Cl bond of the herbicide. acs.org This process highlights the importance of anaerobic microbial communities in the natural attenuation of these compounds in oxygen-depleted zones. nih.govresearchgate.net

The structural characteristics of the chloroacetamide molecule, such as the length of the N-alkoxyalkyl groups, can significantly influence the rate of degradation. nih.gov Generally, compounds with shorter N-alkoxyalkyl groups are degraded more rapidly. nih.gov

Table 1: Comparison of Aerobic and Anaerobic Bacterial Degradation of Chloroacetamides

| Feature | Aerobic Degradation | Anaerobic Degradation |

| Initial Reaction | N/C-dealkylation, Aromatic Ring Hydroxylation researchgate.net | Reductive Dechlorination researchgate.netacs.org |

| Key Processes | Oxidation researchgate.net | Reduction acs.orgnih.gov |

| Example Organisms | Acinetobacter baumannii, Bacillus altitudinis, Pseudomonas aeruginosa researchgate.net | Cupidesulfovibrio sp., Proteiniclasticum sediminis nih.govacs.org |

| Influencing Factors | Oxygen availability researchgate.net | Presence of electron acceptors (e.g., sulfate) acs.org |

Fungi also contribute significantly to the biotransformation of chloroacetamide compounds, often through mechanisms distinct from those of bacteria. researchgate.netresearchgate.net The fungal degradation pathways for these herbicides are generally considered more complex and can result in a more diverse array of metabolic products. researchgate.net Filamentous fungi are particularly noted for their efficient enzymatic machinery capable of bioremediating xenobiotics. researchgate.netnih.gov

Fungi can degrade herbicides through two main processes: metabolism, where the herbicide is used as a source of carbon and energy, and co-metabolism, where the fungus degrades the herbicide without using it as a nutrient source. researchgate.net The latter is often facilitated by the production of non-specific enzymes.

Species like Aspergillus niger and Trichoderma koningii have demonstrated the ability to degrade chloroacetamide herbicides such as alachlor (B1666766). researchgate.net For example, Trichoderma koningii was reported to achieve 90% degradation of alachlor within 72 hours. researchgate.net The biotransformation process in fungi often involves hydroxylation reactions at various positions on the molecule, leading to more polar and water-soluble derivatives that can be more easily degraded by other microorganisms. nih.gov

However, the specific enzymes and genes involved in the fungal degradation of chloroacetamide herbicides are not as well-characterized as their bacterial counterparts, and remain an area of active research. researchgate.net

Enzymes Involved in Chloroacetamide Biotransformation

The microbial degradation of chloroacetamides is orchestrated by a suite of specific enzymes that catalyze the key steps in the breakdown process. These enzymes belong to several major classes, including hydrolases, reductases, and oxygenases.

Amidases and hydrolases play a crucial role in the initial cleavage of the chloroacetamide structure. researchgate.netacs.org These enzymes catalyze the hydrolysis of the amide bond, a key step in the detoxification and subsequent metabolism of the compound. For instance, a hydrolase designated ChlH, purified from Rhodococcus sp. strain B1, is responsible for the N-dealkylation of butachlor (B1668075) by cleaving the C-N bond of the side chain. acs.org The efficiency of this enzyme is influenced by the length of the alkyl chain of the chloroacetamide herbicide. acs.org

Reductases are particularly important in anaerobic degradation pathways. They are involved in reductive dechlorination, where a chlorine atom is removed from the molecule and replaced with a hydrogen atom. researchgate.netacs.org This process reduces the toxicity of the compound and makes it more amenable to further degradation.

Table 2: Key Enzyme Activities in Chloroacetamide Degradation

| Enzyme Class | Function | Example Organism/Enzyme | Reference |

| Amidase/Hydrolase | Cleavage of amide bond, N-dealkylation | Rhodococcus sp. strain B1 (ChlH) | acs.org |

| Reductase | Reductive dechlorination | Involved in anaerobic pathways | researchgate.netacs.org |

| Cytochrome P450 Oxygenase | N-dealkylation, O-dealkylation | Rhodococcus sp. B2 (EthBB2) | researchgate.netnih.gov |

Cytochrome P450 monooxygenases (P450s) are a versatile family of enzymes known for their ability to catalyze the oxidation of a wide range of xenobiotic compounds, including chloroacetamide herbicides. researchgate.netijpras.comfrontiersin.org These enzymes are crucial in both detoxification and metabolic pathways in bacteria, fungi, and higher organisms. ijpras.comnih.gov

In the context of chloroacetamide degradation, P450 systems are often involved in N-dealkylation and O-dealkylation reactions. researchgate.netnih.gov For example, a bifunctional cytochrome P450 enzyme system (EthABCD) from Rhodococcus sp. B2 has been shown to catalyze the O-dealkylation of pretilachlor (B132322) and the N-dealkoxymethylation of other chloroacetanilides like alachlor and acetochlor. researchgate.netnih.gov This enzyme system consists of a cytochrome P450 monooxygenase (EthBB2), a ferredoxin reductase (EthAB2), and a ferredoxin (EthCB2/EthDB2). researchgate.netnih.gov The activity of these P450 enzymes can be a critical determinant in the ability of a microorganism to metabolize and detoxify chloroacetamide herbicides. nih.gov

Molecular Mechanisms of Microbial Degradation

The microbial degradation of chloroacetamide compounds is a multi-step process that begins at the molecular level with the interaction between the microbial cell and the chemical. The process typically involves the transport of the herbicide molecule across the cell membrane and its subsequent metabolism by intracellular enzymes. researchgate.net

The initial attack on the chloroacetamide molecule can vary depending on the microorganism and the enzymatic machinery it possesses. Key molecular mechanisms include:

Hydrolytic Cleavage: This involves the breaking of the amide bond by amidases or hydrolases, often representing the first step in detoxification. acs.org This cleavage can lead to the formation of chloroacetic acid and the corresponding amine.

Reductive Dechlorination: In this process, the carbon-chlorine bond is cleaved, and the chlorine atom is replaced by a hydrogen atom. acs.orgnih.gov This is a common strategy in anaerobic environments and significantly reduces the compound's toxicity. nih.govacs.org

Oxidative Attack: Cytochrome P450 monooxygenases and other oxygenases introduce oxygen atoms into the molecule, typically through hydroxylation or dealkylation reactions. researchgate.netnih.gov These reactions increase the polarity of the compound, making it more water-soluble and susceptible to further enzymatic action. researchgate.net

The genes encoding the enzymes responsible for these degradation steps are often clustered together on the microbial chromosome or on plasmids. researchgate.netmdpi.com This genetic organization allows for the coordinated regulation and expression of the entire degradation pathway. Understanding these molecular mechanisms and the underlying genetic basis is crucial for developing bioremediation strategies to clean up environments contaminated with chloroacetamide compounds. researchgate.net

N/C-Dealkylation Reactions

N-dealkylation, the enzymatic removal of an alkyl group from a nitrogen atom, is a crucial initial step in the microbial degradation of many N-substituted compounds, including chloroacetamide herbicides. nih.govresearchgate.net This process is also a significant metabolic pathway for xenobiotics in various organisms. nih.govuni-stuttgart.de For N-(2-aminoethyl)-2-chloroacetamide, the N-dealkylation would involve the cleavage of the bond between the nitrogen atom and the 2-aminoethyl group. This reaction would likely be catalyzed by monooxygenase or peroxidase enzymes, leading to the formation of chloroacetamide and ethylenediamine (B42938).

The susceptibility of ethylenediamine derivatives to biodegradation is dependent on the nature and number of their substituents. nih.govnih.gov Generally, compounds with secondary amino groups are more readily degradable than those with tertiary amino groups. nih.govnih.gov Since this compound contains a secondary amine, it is plausible that it could undergo N-dealkylation.

While direct studies on this compound are not available, research on analogous compounds provides insight into potential degradation pathways. For instance, the microbial degradation of various N-alkyl amides has been documented, highlighting the role of amidases and other hydrolases in their transformation. nih.govrsc.org

Table 1: Potential N-Dealkylation Products of this compound

| Precursor Compound | Potential N-Dealkylation Products |

| This compound | Chloroacetamide, Ethylenediamine |

Aromatic Ring Hydroxylation and Cleavage Processes

Aromatic ring hydroxylation and subsequent cleavage are well-established mechanisms in the microbial degradation of aromatic chloroacetamides like alachlor and metolachlor. These processes, typically initiated by dioxygenase enzymes, introduce hydroxyl groups onto the aromatic ring, making it susceptible to cleavage and further degradation. nih.govfrontiersin.orgnih.gov

However, This compound is an aliphatic, non-aromatic compound . Therefore, it does not possess an aromatic ring that can undergo hydroxylation and cleavage.

Instead of aromatic ring hydroxylation, other oxidative degradation pathways are relevant for aliphatic compounds. The initial steps of oxidative degradation of aliphatic amines are believed to occur through a radical mechanism. ntnu.no For aliphatic amines, ozonation studies, which can mimic oxidative environmental processes, have shown that oxygen-transfer reactions occur rapidly, leading to the formation of N-oxides for tertiary amines and nitroalkanes for primary and secondary amines after a series of reactions. rsc.org It is conceivable that microbial systems could employ similar oxidative strategies to transform the amino group of this compound. Furthermore, the amide bond itself can be subject to microbially mediated hydrolysis. nih.gov

Table 2: Potential Oxidative Degradation Products of the Aminoethyl Group

| Precursor Functional Group | Potential Oxidative Degradation Products |

| Primary amine | Nitroalkane, Aldehyde |

Dechlorination as an Initial Degradation Step

Dechlorination is a critical step in the detoxification of chlorinated compounds, as it removes the halogen atom that often contributes to their toxicity and recalcitrance. For chloroacetamide herbicides, dechlorination can occur as an initial step in the degradation pathway. This process can be mediated by various microbial enzymes, including dehalogenases.

In the case of this compound, the chlorine atom is attached to the acetyl group. Microbial degradation can proceed via reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom. This is a common pathway for the bioremediation of chlorinated aliphatic hydrocarbons. nih.gov Another possibility is hydrolytic dechlorination, where the chlorine atom is replaced by a hydroxyl group, a reaction catalyzed by haloalkane dehalogenases. The resulting hydroxyacetamide derivative is generally less toxic and more amenable to further microbial degradation.

Studies on the microbial degradation of other chloroacetamides have shown that dechlorination is a feasible and important degradation step. For example, the biotransformation of the herbicide propachlor (B1678252) involves the cleavage of the C-Cl bond. nih.gov

Table 3: Potential Dechlorination Products of this compound

| Precursor Compound | Dechlorination Product (via Hydrolytic Dechlorination) |

| This compound | N-(2-aminoethyl)-2-hydroxyacetamide |

Future Research Directions and Unexplored Avenues for N 2 Aminoethyl 2 Chloroacetamide

Development of Novel N-(2-Aminoethyl)-2-chloroacetamide-Based Probes

The unique structure of this compound makes it an ideal candidate for the development of specialized chemical probes. The reactive chlorine atom can act as an electrophilic warhead to form covalent bonds with nucleophilic residues in biomolecules, such as cysteine thiols on proteins. This characteristic is fundamental for creating activity-based probes (ABPs).

Future research can focus on designing and synthesizing probes where this compound is tethered to a reporter tag, such as a fluorophore or a biotin (B1667282) molecule. These probes could be used to:

Identify Novel Cellular Targets: By allowing the probe to interact with cell lysates or living cells, researchers can identify new proteins that bind to this chloroacetamide scaffold. The reporter tag enables the subsequent isolation and identification of these protein targets via techniques like mass spectrometry.

Visualize Enzyme Activity: Fluorescently tagged probes could allow for the real-time visualization of target enzyme activity within cellular compartments, offering insights into biological pathways. The development of such tools is a promising area, similar to the creation of probes for enzymes like N-acylethanolamine acid amidase (NAAA). nih.gov

The primary amino group on the ethylenediamine (B42938) portion of the molecule offers a convenient site for attaching these reporter tags without compromising the reactivity of the chloroacetamide warhead.

Table 1: Potential Applications of this compound-Based Probes

| Probe Type | Reporter Tag | Potential Application | Research Objective |

| Activity-Based Probe | Biotin | Protein Target Identification | Isolate and identify specific enzymes or proteins that covalently bind to the chloroacetamide moiety. |

| Fluorescent Probe | Fluorophore (e.g., Fluorescein, Rhodamine) | In-situ Enzyme Localization | Visualize the subcellular location and activity of target proteins in real-time using microscopy. |

| Affinity-Based Probe | Affinity Tag (e.g., His-tag) | Pull-down Assays | Capture and study protein-protein interaction networks involving a specific target. |

Computational Chemistry and Molecular Dynamics Simulations of Compound Interactions

Computational methods are indispensable for predicting molecular behavior and guiding experimental design. For this compound and its derivatives, computational chemistry offers several promising research avenues.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of this compound derivatives and their biological or chemical activity. nih.gov By systematically modifying the parent structure in silico, researchers can predict which derivatives would possess enhanced properties, such as improved binding affinity to a target protein or greater herbicidal activity. nih.govresearchgate.net

Molecular Docking: These simulations can predict the preferred orientation and binding affinity of this compound derivatives within the active site of a target protein. This is crucial for understanding its mechanism of action and for designing more potent and selective inhibitors or probes. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a time-dependent view of the interaction between the compound and its biological target. nih.gov This can reveal the dynamics of covalent bond formation, conformational changes in the protein upon binding, and the role of solvent molecules in the interaction, offering a level of detail that is difficult to obtain experimentally. researchgate.net

Table 2: Computational Approaches for Investigating this compound

| Computational Method | Research Objective | Expected Outcome |

| QSAR Analysis | Predict biological activity of novel derivatives. | Models that correlate structural features with activity, guiding synthesis priorities. |

| Molecular Docking | Understand binding modes with target proteins. | Identification of key interacting residues and prediction of binding affinities. |

| Molecular Dynamics | Simulate the dynamic process of covalent modification. | Insights into the mechanism, stability of the compound-protein complex, and conformational changes. |

Green Chemistry Approaches in Synthesis and Derivatization

Traditional synthesis of amides often involves harsh reagents and organic solvents. Future research should prioritize the development of environmentally benign methods for synthesizing and derivatizing this compound.

Recent advancements have demonstrated the feasibility of N-chloroacetylation in aqueous phosphate (B84403) buffer under neutral, metal-free conditions. researchgate.net This approach offers significant advantages over conventional methods:

Elimination of Organic Solvents: Using water or buffered aqueous solutions as the reaction medium reduces volatile organic compound (VOC) emissions.

Mild Reaction Conditions: Conducting reactions at or near room temperature and neutral pH reduces energy consumption and the formation of byproducts. orgsyn.org

Simplified Purification: In many cases, the product precipitates from the aqueous medium and can be isolated by simple filtration, minimizing the need for chromatographic purification. researchgate.net

Applying these green principles to the large-scale production of this compound and its subsequent derivatization would represent a significant step towards sustainable chemical manufacturing. researchgate.net

Table 3: Comparison of Synthesis Methods for Chloroacetamides

| Parameter | Conventional Method | Green Chemistry Approach |

| Solvent | Organic solvents (e.g., Dichloromethane (B109758), DMF) researchgate.net | Water / Phosphate Buffer researchgate.net |

| Catalyst | Often requires a base (e.g., Triethylamine) researchgate.net | Metal-free, neutral conditions researchgate.net |

| Temperature | Varies, can require heating or cooling orgsyn.org | Room temperature researchgate.net |

| Work-up | Extraction and column chromatography | Simple filtration/precipitation researchgate.net |

| Environmental Impact | Higher (VOCs, waste generation) | Lower (eco-friendly solvent, less waste) |

Exploration of this compound as a Catalyst or Ligand Precursor

The bifunctional nature of this compound makes it a highly promising precursor for creating novel ligands and catalysts. The ethylenediamine portion of the molecule is a classic bidentate ligand motif capable of coordinating with a wide range of transition metals. The chloroacetamide group provides a reactive handle for further functionalization or for anchoring the resulting metal complex to a solid support.

Unexplored research directions include:

Synthesis of Novel Pincer Ligands: The terminal amine and the amide nitrogen could potentially coordinate to a metal center, while the chloro-group is replaced by another donor atom to form a tridentate "pincer" ligand.

Development of Supported Catalysts: The compound can be used to functionalize materials like silica (B1680970) or polymers. Subsequent metallation would yield a heterogenized catalyst that is easily recoverable and reusable, a key goal in sustainable catalysis.

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and used as ligands in asymmetric catalysis, facilitating the production of enantiomerically pure pharmaceuticals and fine chemicals.

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To fully understand and optimize the synthesis and derivatization reactions of this compound, researchers must move beyond traditional offline analytical methods. Advanced, in-situ spectroscopic techniques can provide real-time data on reaction kinetics, mechanisms, and the formation of transient intermediates.

Promising techniques for future investigation include:

In-situ FTIR and Raman Spectroscopy: These methods can monitor the concentration of reactants, products, and intermediates directly in the reaction vessel by tracking their characteristic vibrational frequencies. This allows for precise determination of reaction endpoints and kinetic parameters.

Process Analytical Technology (PAT): Integrating these spectroscopic tools into a PAT framework enables real-time process control, ensuring consistent product quality and optimizing reaction conditions for yield and purity.

Stopped-Flow Spectroscopy: For very fast reactions, such as the initial binding event with a biological target, stopped-flow techniques coupled with UV-Vis or fluorescence detection can measure reaction rates on a millisecond timescale.

Integration with AI and Machine Learning for Predictive Research (Conceptual)

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. For this compound, these technologies can be leveraged to accelerate discovery and optimization processes.

A conceptual workflow could involve:

Data Aggregation: Compiling a database of known chloroacetamide derivatives and their measured properties (e.g., reactivity, biological activity, solubility). researchgate.net

Model Training: Using this database to train ML models to predict the reactivity and properties of chloroacetamides. researchgate.net

Virtual Library Screening: Generating a large virtual library of novel this compound derivatives and using the trained ML model to screen them for desired characteristics, identifying the most promising candidates for synthesis.

Reaction Optimization: Employing AI algorithms to analyze data from real-time spectroscopic monitoring to predict optimal reaction conditions (temperature, concentration, catalyst loading) for synthesizing a target derivative.

This integration of AI with experimental work can significantly reduce the time and resources required for developing new compounds and materials based on the this compound scaffold. arizona.edu

Table 4: Conceptual AI/ML Workflow for this compound Research

| Phase | Action | Technology/Method | Objective |

| 1. Design | Generate virtual derivatives of the core compound. | Cheminformatics Tools | Create a large, diverse set of candidate molecules. |

| 2. Prediction | Predict properties (activity, toxicity, solubility) of virtual derivatives. | Machine Learning Models (e.g., QSAR, Reactivity Models) researchgate.net | Prioritize candidates for synthesis, reducing experimental cost. |

| 3. Synthesis | Optimize reaction conditions for synthesizing priority candidates. | AI-driven analysis of real-time spectroscopic data (PAT). | Maximize yield and purity while minimizing time and resources. |

| 4. Testing | Correlate experimental results with predictions. | Automated Lab Systems | Validate and refine the predictive ML models for future use. |

Q & A